N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
CAS No.: 922596-96-1
VCID: VC4403028
Molecular Formula: C27H20FN3OS
Molecular Weight: 453.54
* For research use only. Not for human or veterinary use.
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide - 922596-96-1](/images/structure/VC4403028.png)
Description |
N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Compounds in this category are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a fluorinated benzothiazole core, diphenylacetamide functionality, and a pyridinylmethyl substituent. Synthesis PathwayThe synthesis of benzothiazole derivatives typically involves cyclization reactions between substituted anilines and thioamide derivatives. A plausible synthetic route for this compound includes:
This multi-step process often requires purification through recrystallization or chromatography to achieve high-purity products. Anticancer PotentialBenzothiazole derivatives have been extensively studied for their anticancer properties due to their ability to inhibit enzymes like topoisomerase and kinases involved in cancer progression. The fluorinated benzothiazole core in this compound suggests potential cytotoxicity against cancer cell lines such as HepG2 (liver cancer) or MCF7 (breast cancer). Molecular Docking StudiesPreliminary docking studies on similar compounds indicate strong binding affinities to VEGFR-2 (vascular endothelial growth factor receptor), suggesting potential antiangiogenic effects. Spectroscopic Characterization
These data confirm the structural integrity of the synthesized compound. Applications and Future Research Directions
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CAS No. | 922596-96-1 | ||||||||||
Product Name | N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | ||||||||||
Molecular Formula | C27H20FN3OS | ||||||||||
Molecular Weight | 453.54 | ||||||||||
IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | ||||||||||
Standard InChI | InChI=1S/C27H20FN3OS/c28-22-13-14-23-24(16-22)33-27(30-23)31(18-19-8-7-15-29-17-19)26(32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,25H,18H2 | ||||||||||
Standard InChIKey | GCDUCKRNNVVVQK-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 40983089 | ||||||||||
Last Modified | Aug 16 2023 |
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